5-Ethoxypicolinic acid

Description

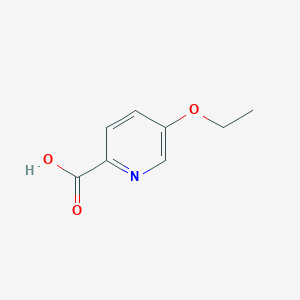

5-Ethoxypicolinic acid (CAS: 18677-43-5) is a substituted picolinic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring. This modification distinguishes it from other picolinic acid analogs by introducing enhanced lipophilicity and steric bulk compared to smaller substituents like methoxy or hydroxyl groups . Its structural framework—a pyridine ring with carboxylic acid and ethoxy substituents—serves as a versatile scaffold for further functionalization in drug discovery and material science.

Properties

IUPAC Name |

5-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAFDYLZQGBCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630973 | |

| Record name | 5-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98353-08-3 | |

| Record name | 5-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypicolinic acid typically involves the ethoxylation of picolinic acid. One common method includes the reaction of picolinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with an ethoxy group.

Industrial Production Methods: Industrial production of 5-Ethoxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypicolinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

Reduction: Iron in acetic acid can be used for reduction reactions.

Substitution: Sodium ethoxide is often used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of 5-Ethoxypicolinic acid.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition

The compound's ability to interact with various enzymes has been a focal point of research. For instance, derivatives of picolinic acid have been explored as inhibitors of enzymes involved in metabolic pathways related to cardiovascular diseases. These studies utilize surface and physicochemical analyses to identify key interactions between the compounds and their targets . The potential of 5-ethoxypicolinic acid as an enzyme inhibitor warrants further investigation to elucidate its mechanisms of action.

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of picolinic acid derivatives indicates that they may possess pesticidal properties. Compounds similar to 5-ethoxypicolinic acid have shown effectiveness against various pests and pathogens, suggesting that this compound could be developed into a biopesticide . The environmental benefits of using such compounds make them attractive alternatives to conventional pesticides.

Data Tables

| Application Area | Compound | Key Findings |

|---|---|---|

| Medicinal Chemistry | 5-Ethoxypicolinic Acid | Potential antiviral activity against SARS-CoV-2; anti-inflammatory effects on IL-1 and TNF-α. |

| Biochemistry | Picolinic Acid | Inhibits key enzymes linked to cardiovascular diseases; structural analysis reveals interaction sites. |

| Agricultural Science | Picolinic Derivatives | Exhibits pesticidal properties; potential for biopesticide development. |

Case Studies

-

Antiviral Efficacy Study

In vitro studies demonstrated that picolinic acid significantly reduced viral loads in cell lines infected with SARS-CoV-2. The treatment led to a reduction of approximately 99% in viral RNA at non-toxic concentrations, showcasing the potential for clinical applications . -

Inflammation Modulation Research

A study focused on the anti-inflammatory effects of picolinic acid derivatives found that they could effectively inhibit the production of IL-1 and TNF-α in macrophage cultures. This suggests a promising role for these compounds in managing inflammatory diseases . -

Pesticidal Effectiveness Trial

Field trials assessing the efficacy of picolinic acid derivatives as biopesticides indicated significant reductions in pest populations compared to control groups. These results support further exploration into developing eco-friendly agricultural solutions based on these compounds .

Mechanism of Action

The mechanism of action of 5-Ethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. This interaction can influence various biochemical pathways and processes, including enzyme activity and metal ion transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds are selected based on similarity scores and functional group diversity from the evidence.

Structural and Functional Group Comparisons

Physicochemical and Application Insights

Lipophilicity :

- The ethoxy group in 5-Ethoxypicolinic acid increases lipophilicity compared to 5-(Methoxycarbonyl)picolinic acid (logP ~1.2 vs. ~0.8 estimated). This property may improve membrane permeability in drug candidates .

- Fluorinated analogs like 5-(Difluoromethoxy)-3-methylpicolinic acid exhibit even higher lipophilicity (logP ~2.5), enhancing bioavailability .

Electronic Effects :

- Electron-withdrawing groups (e.g., methoxycarbonyl in 4434-13-3) activate the pyridine ring for electrophilic substitutions, whereas electron-donating groups (e.g., ethoxy in 18677-43-5) stabilize positive charges in intermediates .

Biological Interactions :

- 4-Hydroxy-5-methoxypicolinic acid’s hydroxyl group enables metal chelation, making it relevant in catalysis or metalloenzyme inhibition .

- The trifluoromethoxyphenyl moiety in 1261820-95-4 is associated with kinase inhibition due to its planar aromatic structure and electron-deficient character .

Research Findings and Trends

- Similarity Analysis : Computational similarity scoring (e.g., 0.87–0.94 for 5-(Methoxycarbonyl)picolinic acid) suggests structural proximity to 5-Ethoxypicolinic acid, but functional group differences lead to divergent reactivity .

- Emerging Applications : Fluorinated picolinic acids (e.g., 1262860-50-3) are gaining traction in antiviral and anticancer research due to their enhanced metabolic stability .

Biological Activity

5-Ethoxypicolinic acid (5-EPA) is a substituted picolinic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the current literature on the biological activity of 5-EPA, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

5-Ethoxypicolinic acid is characterized by the presence of an ethoxy group at the 5-position of the picolinic acid structure. Its chemical formula is , and it exhibits properties typical of picolinic acid derivatives, including solubility in organic solvents and a moderate degree of lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-EPA, particularly against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that 5-EPA exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study: Antibacterial Efficacy

In a study assessing various picolinic acid derivatives, 5-EPA was found to have an MIC ranging from to mg/mL against pathogens such as Escherichia coli and Bacillus cereus. The compound's mechanism of action involves disrupting bacterial cell wall integrity, leading to cell lysis and death .

Antiviral Activity

5-EPA has also shown promise as an antiviral agent. It has been tested against enveloped viruses, including strains of influenza and coronaviruses. The compound appears to inhibit viral entry by targeting the viral envelope.

Research Findings on Antiviral Effects

A recent investigation revealed that 5-EPA significantly reduced viral RNA levels in infected cell lines, with a reported reduction of up to at non-toxic concentrations . This broad-spectrum antiviral activity suggests that 5-EPA may be effective against multiple viral pathogens.

Immunomodulatory Effects

Emerging research indicates that 5-EPA may possess immunomodulatory properties, potentially influencing cytokine production and immune response modulation. This aspect is particularly relevant for its application in inflammatory diseases.

The biological activity of 5-EPA can be attributed to several mechanisms:

- Cell Wall Disruption : The compound interferes with the synthesis or integrity of bacterial cell walls, leading to increased permeability and eventual cell lysis.

- Viral Entry Inhibition : It targets components of the viral envelope, preventing successful infection and replication.

- Cytokine Modulation : Preliminary studies suggest that 5-EPA may influence the production of pro-inflammatory cytokines, although further research is needed to elucidate this pathway.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 5-Ethoxypicolinic acid, and how should researchers validate their purity assessments?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm structural integrity, focusing on the ethoxy group’s chemical shift (δ 1.3–1.5 ppm for CH) and aromatic proton signals (δ 7.0–8.5 ppm). Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Cross-validate results with elemental analysis and mass spectrometry .

Q. How should researchers design stability studies for 5-Ethoxypicolinic acid under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled stressors (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and FTIR to identify hydrolysis or oxidation products. Include control batches stored at –20°C for baseline comparison. Statistical analysis (e.g., ANOVA) should confirm significance of observed changes .

Q. What synthetic routes are most effective for producing 5-Ethoxypicolinic acid, and how can reaction yields be optimized?

- Methodological Answer : Compare nucleophilic substitution (picolinic acid + ethyl iodide in DMF/KCO) vs. catalytic ethoxylation (Pd/C, ethanol solvent). Optimize parameters (temperature, catalyst loading) via Design of Experiments (DoE). Characterize intermediates with TLC and GC-MS. Report yields with error margins and purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5-Ethoxypicolinic acid across different cell lines?

- Methodological Answer : Perform systematic replication studies using standardized protocols (e.g., MTT assay, 48h exposure). Control variables: cell passage number, serum concentration, and solvent (DMSO ≤0.1%). Apply meta-analysis to reconcile discrepancies, emphasizing effect sizes and confidence intervals. Validate target engagement via SPR or molecular docking .

Q. What strategies mitigate batch-to-batch variability in 5-Ethoxypicolinic acid synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) like crystallinity and particle size. Use PAT (Process Analytical Technology) tools for real-time monitoring. Validate consistency across ≥3 independent batches using multivariate analysis (PCA) of spectral and chromatographic data .

Q. How can computational modeling guide the optimization of 5-Ethoxypicolinic acid derivatives for enhanced target selectivity?

- Methodological Answer : Perform DFT calculations to map electronic properties (HOMO/LUMO, Fukui indices). Use molecular dynamics simulations to assess binding kinetics with target receptors (e.g., COX-2). Prioritize derivatives with ΔG < –8 kcal/mol and synthetic feasibility scores. Validate predictions via SAR studies .

Q. What analytical workflows are recommended for identifying degradation pathways of 5-Ethoxypicolinic acid in aqueous buffers?

- Methodological Answer : Employ LC-QTOF-MS to detect degradation products. Use isotopic labeling (-HO) to trace hydrolysis mechanisms. Quantify degradation kinetics via Arrhenius plots (pH 2–9, 25–60°C). Correlate findings with computational degradation pathway prediction tools (e.g., Zeneth) .

Methodological Frameworks for Data Interpretation

- Data Contradiction Analysis : Apply Bradford Hill criteria (dose-response, consistency) to assess causality in conflicting bioactivity results. Use Bland-Altman plots for method comparison studies .

- Experimental Design : Align with PICOT framework (Population: target enzyme/cell line; Intervention: concentration/duration; Comparison: controls; Outcome: IC/EC; Time: exposure period) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.